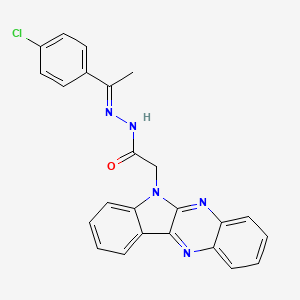
6H-Indolo(2,3-b)quinoxaline-6-acetic acid, (1-(4-chlorophenyl)ethylidene)hydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6H-Indolo(2,3-b)quinoxaline-6-acetic acid, (1-(4-chlorophenyl)ethylidene)hydrazide is a complex heterocyclic compound known for its diverse pharmacological activities. This compound is part of the indoloquinoxaline family, which is recognized for its ability to intercalate with DNA, thereby disrupting vital processes such as DNA replication. This property makes it a valuable candidate for anticancer, antiviral, and multidrug resistance modulation applications .
Méthodes De Préparation
The synthesis of 6H-Indolo(2,3-b)quinoxaline-6-acetic acid, (1-(4-chlorophenyl)ethylidene)hydrazide typically involves the condensation of isatin or its derivatives with o-phenylenediamine in the presence of glacial acetic acid or hydrochloric acid under reflux conditions . The reaction can be carried out using microwave irradiation to reduce the reaction time significantly . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Analyse Des Réactions Chimiques
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using potassium hexacyanoferrate (III) to form quinoxalin-3-one derivatives.
Reduction: Reduction reactions can be performed using common reducing agents like sodium borohydride.
Substitution: Alkylation reactions using dimethyl sulfate can yield quaternary salts, which can be further converted to perchlorates.
Common reagents used in these reactions include dimethyl sulfate, potassium hexacyanoferrate (III), and sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
6H-Indolo(2,3-b)quinoxaline-6-acetic acid, (1-(4-chlorophenyl)ethylidene)hydrazide has a wide range of scientific research applications:
Mécanisme D'action
The primary mechanism of action of 6H-Indolo(2,3-b)quinoxaline-6-acetic acid, (1-(4-chlorophenyl)ethylidene)hydrazide involves DNA intercalation. This process disrupts DNA replication and transcription, leading to cytotoxic effects on cancer cells . The compound also interacts with ATP-binding cassette transporters, modulating multidrug resistance . The thermal stability of the DNA-compound complex is a critical factor in its efficacy .
Comparaison Avec Des Composés Similaires
Similar compounds include other indoloquinoxaline derivatives such as:
Ellipticine: A naturally occurring alkaloid with antitumor properties.
NCA0424: Known for its high binding affinity to DNA and significant MDR modulating activity.
B-220 and 9-OH-B-220: These derivatives exhibit good binding affinity to DNA and possess antiviral and cytotoxic properties.
Compared to these compounds, 6H-Indolo(2,3-b)quinoxaline-6-acetic acid, (1-(4-chlorophenyl)ethylidene)hydrazide stands out due to its unique combination of DNA intercalation and multidrug resistance modulation, making it a versatile candidate for various therapeutic applications.
Propriétés
Numéro CAS |
116990-00-2 |
|---|---|
Formule moléculaire |
C24H18ClN5O |
Poids moléculaire |
427.9 g/mol |
Nom IUPAC |
N-[(E)-1-(4-chlorophenyl)ethylideneamino]-2-indolo[3,2-b]quinoxalin-6-ylacetamide |
InChI |
InChI=1S/C24H18ClN5O/c1-15(16-10-12-17(25)13-11-16)28-29-22(31)14-30-21-9-5-2-6-18(21)23-24(30)27-20-8-4-3-7-19(20)26-23/h2-13H,14H2,1H3,(H,29,31)/b28-15+ |
Clé InChI |
DFPZBKXVNAGDJM-RWPZCVJISA-N |
SMILES isomérique |
C/C(=N\NC(=O)CN1C2=CC=CC=C2C3=NC4=CC=CC=C4N=C31)/C5=CC=C(C=C5)Cl |
SMILES canonique |
CC(=NNC(=O)CN1C2=CC=CC=C2C3=NC4=CC=CC=C4N=C31)C5=CC=C(C=C5)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


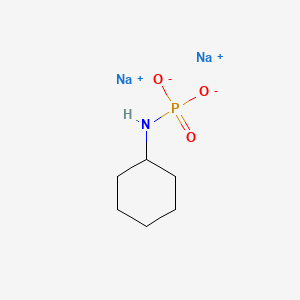
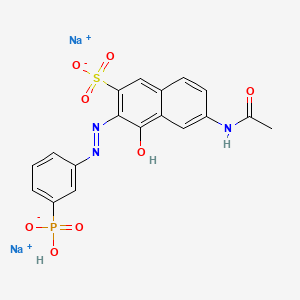
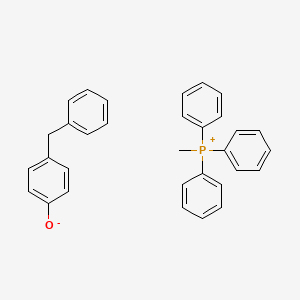
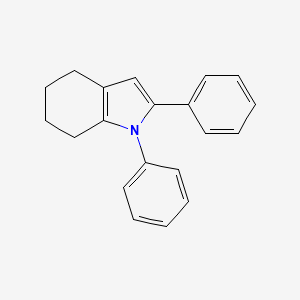
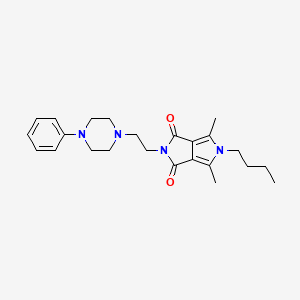

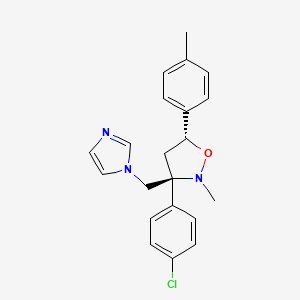

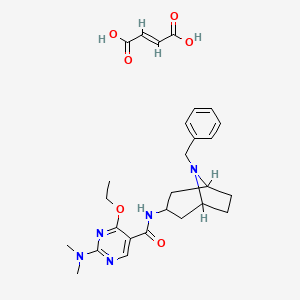
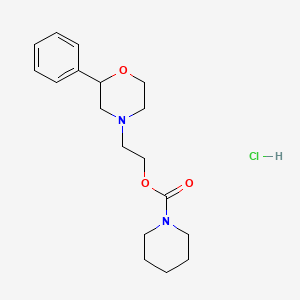

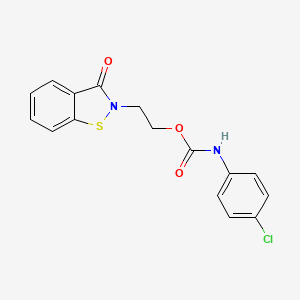

![[dichloro(phenyl)methyl]-dodecyl-dimethylazanium;2,3,5,6-tetrachlorophenolate](/img/structure/B12690754.png)
